1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is a heterocyclic compound characterized by a diazepane ring fused with a pyridine moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features, which provide opportunities for various chemical modifications and biological activities. The compound is identified by the CAS number 40913-85-7 and is recognized for its potential applications in drug development and as a building block in synthetic chemistry.
The compound belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. It is classified as a pyridine derivative due to the presence of the pyridine ring. Its synthesis typically involves nucleophilic substitution reactions, making it relevant in both academic research and industrial applications.
The synthesis of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane typically involves the reaction of 2-(2-bromoethyl)pyridine with 1,4-diazepane under basic conditions. The process can be summarized as follows:
In an industrial context, optimizing reaction conditions such as temperature, solvent choice, and concentration can enhance yield and purity. Techniques like continuous flow reactors may be utilized to improve efficiency and scalability. Post-reaction purification often involves recrystallization or column chromatography to isolate high-purity products.
The molecular formula for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is , with a molecular weight of approximately 178.25 g/mol.
1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane can undergo various chemical reactions:
The mechanism of action for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane involves its interaction with specific molecular targets within biological systems. The pyridine moiety can engage with various enzymes and receptors, modulating their activity through binding interactions. The diazepane ring enhances the compound's binding affinity due to its spatial configuration and electronic properties. This mechanism is particularly relevant in studies exploring its potential biological activities, including antimicrobial and anticancer effects .
The melting point and boiling point data are not explicitly detailed in available literature but are essential for practical applications in synthesis and handling.
1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane has several scientific applications:
This compound's multifaceted nature makes it a valuable subject for ongoing research across various scientific disciplines.
Nucleophilic substitution reactions represent a foundational approach for constructing the ethyl linker between the pyridine and diazepane moieties in 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane. This method typically employs 2-(2-haloethyl)pyridine derivatives (halogen = Cl, Br, I) as electrophilic coupling partners with 1,4-diazepane as the nucleophile. The reaction proceeds under basic conditions to deprotonate the diazepane nitrogen, enhancing its nucleophilicity and facilitating the displacement of the halide. Potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–100°C) is commonly employed, achieving moderate to high yields (typically 60–85%) [7].
The reaction mechanism follows a classic SN2 pathway, where the rate is influenced by the leaving group ability (I > Br > Cl) and the steric accessibility of the diazepane nitrogen. Optimization studies reveal that using potassium carbonate as a base minimizes side reactions such as N-alkylation overoxidation compared to stronger bases like sodium hydride. Furthermore, substituting DMF with less polar solvents like acetonitrile can improve selectivity, albeit with slightly reduced reaction rates [3].
Table 1: Optimization of Nucleophilic Substitution Conditions for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane Synthesis
2-(2-Haloethyl)pyridine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
2-(2-Bromoethyl)pyridine | K₂CO₃ | DMF | 80 | 12 | 72 |
2-(2-Bromoethyl)pyridine | K₂CO₃ | CH₃CN | 80 | 24 | 65 |
2-(2-Chloroethyl)pyridine | K₂CO₃ | DMF | 100 | 24 | 60 |
2-(2-Iodoethyl)pyridine | K₂CO₃ | DMF | 60 | 8 | 85 |
Recent advancements focus on improving atom economy and reducing purification complexity. Employing N,O-acetals instead of traditional aminal precursors generates methanol as a benign byproduct, significantly simplifying downstream purification while maintaining yields comparable to classical methods [2].
Palladium-catalyzed C–N bond metathesis offers a powerful alternative for forming the diazepane core structure prior to or following pyridinylethyl functionalization. This methodology is particularly valuable for constructing complex or substituted 1,4-diazepane rings that might be challenging via direct nucleophilic substitution. The reaction typically utilizes palladium catalysts such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with supporting ligands (e.g., XantPhos, BINAP) [2].
A key application involves the coupling of N,O-acetal precursors (e.g., 111) with diamines (110) under catalysis. This approach generates methanol as the sole byproduct, offering significant advantages in purification efficiency over traditional methods producing stoichiometric salt waste. For instance, the reaction between appropriately protected linear diamines and N,O-acetals in the presence of Pd₂(dba)₃ (2–5 mol%) and XantPhos (4–10 mol%) in toluene at 80–100°C furnishes substituted 1,4-diazepanes (112) in yields ranging from 70% to 92% [2]. The mechanism involves oxidative addition of the N,O-acetal to palladium(0), followed by coordination and transmetalation with the diamine, and reductive elimination to form the C–N bond, closing the diazepane ring.
Table 2: Palladium-Catalyzed Diazepane Ring Formation Parameters
Diamine Precursor | N,O-Acetal | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
H₂N(CH₂)₃NHBoc | 111 | Pd₂(dba)₃/XantPhos | Toluene | 80 | 85 |
H₂N(CH₂)₂NH(CH₂)₂NH₂ | 111 | Pd(OAc)₂/BINAP | Dioxane | 100 | 75 |
H₂N(CH₂)₃NHCH₂Ph | 111 | Pd₂(dba)₃/XantPhos | Toluene | 90 | 92 |
Crucially, this catalytic strategy demonstrates excellent functional group tolerance. The pyridinylethyl moiety can be incorporated either within the diamine precursor prior to cyclization or introduced subsequently onto the pre-formed diazepane ring via nucleophilic substitution (Section 1.1), providing versatile disconnections for retrosynthetic planning [2] [7].
Radical-polar crossover (RPCO) methodologies enable the formation of complex diazepane architectures under milder conditions than traditional ionic pathways, often accessing unique substitution patterns. For synthesizing 1,4-diazepanes like 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane, this approach frequently involves N-protected alkenyl guanidines (113) as radical precursors. Treatment with radical initiators like N-fluoro-2,4,6-collidinium triflate (Me₃NFPy·OTf) and silane reductants such as 1,1,3,3-tetramethyldisiloxane (TMDS) generates nitrogen-centered radicals. These species undergo intramolecular cyclization via a 7-endo-trig process, followed by polar trapping, to yield 2-imino-1,3-diazepanes (114) [2] [4].
The pyridine ring can be integrated into the alkenyl guanidine precursor, positioning it for incorporation into the final ethyl-linked diazepane structure. The radical initiation step is significantly facilitated by the presence of the imine group within the guanidine, which stabilizes the transient radical species and directs regioselective cyclization. Typical reaction conditions involve dichloromethane or acetonitrile as solvents at ambient temperature to 40°C, achieving moderate yields (45–65%) [4]. The mild nature of this process is advantageous for substrates sensitive to strong bases or high temperatures required in nucleophilic substitution routes.
Further functionalization of the 2-imino-1,3-diazepane product (114) via hydrolysis or reduction can provide direct access to the saturated 1,4-diazepane scaffold characteristic of the target molecule. Alternatively, the imino group offers a handle for further derivatization, enabling the synthesis of analogs bearing diverse substituents on the diazepane nitrogen adjacent to the ethyl linker [2] [4].
Transitioning batch synthesis of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane to continuous flow reactors addresses key limitations in scalability, reproducibility, and safety, particularly for exothermic steps like nucleophilic substitution (Section 1.1). Flow chemistry enables precise control over reaction parameters (temperature, residence time, mixing), leading to improved yields and reduced formation of impurities. A critical optimization involves the nucleophilic displacement step between 2-(2-bromoethyl)pyridine and 1,4-diazepane [7].
Key flow reactor parameters include:
Table 3: Flow Reactor vs. Batch Process Parameters for Key Coupling Step
Parameter | Batch Process | Flow Reactor Process | Advantage of Flow |
---|---|---|---|
Temperature Control | Gradual heating/cooling | Instantaneous, precise | Minimizes degradation |
Reaction Time | 12–24 hours | 15–45 minutes | Higher throughput |
Diazepane Equivalents | 2.0 | 1.3–1.5 | Reduced reagent consumption |
Solvent Removal | Energy-intensive distillation | Integrated liquid-liquid separation | Simplified workup, solvent recycle |
Byproduct Formation | Up to 15% dialkylated | <5% dialkylated | Higher purity, simpler isolation |
Integrated workup modules downstream of the reactor further enhance process efficiency. Continuous liquid-liquid extraction units can remove inorganic salts (e.g., KBr, K₂CO₃), while in-line solvent switches concentrate the product stream before final purification, often via crystallization. This integrated continuous manufacturing approach significantly improves throughput and reduces the environmental footprint (E-factor) compared to conventional batch synthesis [7]. The scalability of flow processes has been demonstrated for multikilogram production runs, providing a robust and commercially viable route to 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane and its derivatives [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4